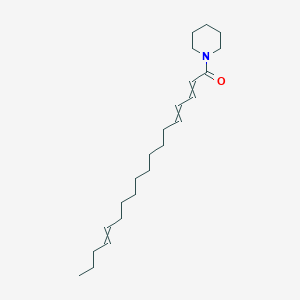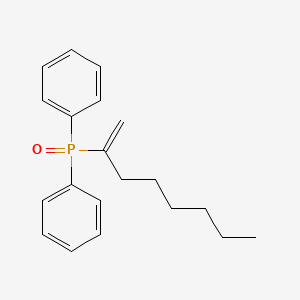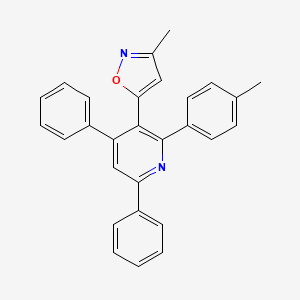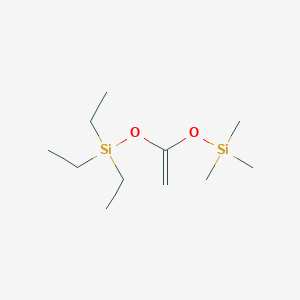![molecular formula C17H16O5 B12559660 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde CAS No. 160726-74-9](/img/structure/B12559660.png)
2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde is an organic compound that features two benzaldehyde groups connected via a 2-hydroxypropane-1,3-diyl bis(oxy) linkage. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde typically involves the reaction of benzaldehyde with 2-hydroxypropane-1,3-diol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which then undergoes hydrolysis to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzoic acid
Reduction: 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
科学研究应用
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the study of protein structures.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and resins due to its ability to form stable linkages.
作用机制
The mechanism by which 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde exerts its effects involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The aldehyde groups can react with amino groups in proteins, leading to the formation of Schiff bases. This property is exploited in various biochemical assays and drug design strategies.
相似化合物的比较
Similar Compounds
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]diacetaldehyde
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzoic acid
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzyl alcohol
Uniqueness
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde is unique due to its dual aldehyde functionality combined with the 2-hydroxypropane-1,3-diyl bis(oxy) linkage. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
160726-74-9 |
|---|---|
分子式 |
C17H16O5 |
分子量 |
300.30 g/mol |
IUPAC 名称 |
2-[3-(2-formylphenoxy)-2-hydroxypropoxy]benzaldehyde |
InChI |
InChI=1S/C17H16O5/c18-9-13-5-1-3-7-16(13)21-11-15(20)12-22-17-8-4-2-6-14(17)10-19/h1-10,15,20H,11-12H2 |
InChI 键 |
GVQBMABOIJEXFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=O)OCC(COC2=CC=CC=C2C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B12559580.png)
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)




![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)

![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)



